Diosbulbin C

Hepatotoxicity Cytotoxicity Diterpenoid Lactone Safety

Researchers investigating non-small cell lung cancer (NSCLC) mechanisms or CYP3A4-mediated hepatotoxicity should select Diosbulbin C for its unique AKT1/DHFR/TYMS downregulation and G0/G1 arrest, distinct from Diosbulbin B. Its intermediate CYP3A4 affinity and simplified metabolic profile (2 metabolites) provide a controlled experimental window for dose-response and structure-toxicity studies. This compound is ideal for analytical method development and as a reference standard.

Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
CAS No. 20086-07-1
Cat. No. B198457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosbulbin C
CAS20086-07-1
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5
InChIInChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22)
InChIKeyUYALWPKCIMKALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Diosbulbin C (CAS 20086-07-1): A Furanoid Norditerpene Lactone from Dioscorea bulbifera for NSCLC Research and Hepatotoxicity Studies


Diosbulbin C (CAS 20086-07-1, C₁₉H₂₂O₇, MW 362.37) is a furanoid norditerpene lactone isolated from the tubers of Dioscorea bulbifera L. (air potato) [1]. First characterized alongside diosbulbins A and B in 1968, Diosbulbin C exhibits a melting point of 247-250°C (decomposition) and specific optical rotation [α]²⁰ᴅ +64.7° [2]. As a member of the diterpenoid lactone (DL) family, this compound has attracted significant research interest for its demonstrated anti-proliferative activity in non-small cell lung cancer (NSCLC) models and its well-characterized, dose-dependent hepatotoxicity profile mediated by CYP3A4-dependent bioactivation of its furan moiety [3][4].

Why Diosbulbin C Cannot Be Interchanged with Diosbulbin B or Other In-Class Furanoid Diterpenoids


Within the Dioscorea bulbifera diterpenoid lactone family, compounds sharing the furan-containing core structure exhibit pronounced quantitative differences in both therapeutic efficacy and toxicity profiles that preclude interchangeable use in research applications. Direct comparative studies demonstrate that diosbulbins A, B, C, and F produce markedly divergent hepatotoxic responses in the same cellular models, with Diosbulbin C exhibiting a distinct cytotoxic threshold relative to its structural analogs [1]. Furthermore, differential CYP3A4 binding affinities—positively correlated with observed cytotoxicity—create compound-specific metabolic activation patterns that cannot be extrapolated across the diosbulbin series [2]. In anti-cancer contexts, Diosbulbin C demonstrates a unique mechanism involving AKT1, DHFR, and TYMS downregulation with G0/G1 phase arrest, whereas Diosbulbin B operates through YY1-mediated apoptosis induction, underscoring that even closely related furanoditerpenoids engage distinct molecular targets and pathways [3].

Diosbulbin C (CAS 20086-07-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Hepatotoxicity Ranking: Diosbulbin C Exhibits Intermediate Cytotoxicity Relative to Diosbulbin A, B, and F in Human Hepatic Models

In a systematic head-to-head comparison evaluating the in vitro cytotoxic effects of four representative diterpenoid lactones on human hepatic cell models, Diosbulbin C (DIOC) exhibited an intermediate hepatotoxic ranking among the tested diosbulbins [1]. The study assessed varied cytotoxicities across diosbulbins A, B, C, and F, with Diosbulbin C demonstrating a cytotoxicity profile distinct from both the more potent hepatotoxin Diosbulbin B and the less toxic Diosbulbin F [2].

Hepatotoxicity Cytotoxicity Diterpenoid Lactone Safety

Metabolic Stability: Diosbulbin C Generates Fewer Phase I and Phase II Metabolites than Diosbulbin A in Zebrafish Models

In the first comprehensive investigation of diterpenoid lactone metabolism in adult zebrafish, Diosbulbin C (DIOC) generated substantially fewer identifiable metabolites compared to Diosbulbin A (DIOA) under identical experimental conditions [1]. Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF MS) analysis revealed that Diosbulbin C produced only 2 metabolites in the zebrafish body, whereas Diosbulbin A produced 6 metabolites, indicating differential susceptibility to metabolic biotransformation among structurally related furanoditerpenoids [2].

Drug Metabolism Toxicokinetics Phase I and II Biotransformation

NSCLC Anti-Proliferative Activity: Diosbulbin C Demonstrates Defined Mechanism via AKT/DHFR/TYMS Axis Distinct from Diosbulbin B

Diosbulbin C exerts significant anti-proliferative effects in NSCLC cells (A549 and NCI-H1299) characterized by G0/G1 phase cell cycle arrest and downregulation of AKT1, DHFR, and TYMS expression [1]. In contrast, Diosbulbin B has been reported to target YY1-mediated pathways to induce both cell cycle arrest and apoptosis, representing a divergent molecular mechanism despite structural similarity [2]. Computational drug-likeness predictions further indicate that Diosbulbin C possesses favorable water solubility and intestinal absorption properties supportive of anti-lung cancer drug development [3].

Non-Small Cell Lung Cancer Anticancer Cell Cycle Arrest

CYP3A4 Binding Affinity: Structural Variation Drives Differential Affinity Positively Correlated with Cytotoxicity

Molecular docking simulations at the atomic level revealed that structural variations among diterpenoid lactones generate differential binding affinities to CYP3A4, the primary enzyme responsible for furan ring bioactivation and subsequent hepatotoxicity [1]. The study demonstrated that CYP3A4 binding affinity was positively correlated with observed cytotoxicity, establishing a structure-activity relationship wherein Diosbulbin C occupies a distinct affinity position relative to Diosbulbin A, B, and F [2].

CYP3A4 Molecular Docking Metabolic Activation

Toxicokinetic Weighting: Diosbulbin C IC50 Enables Integrated Multi-Compound Risk Assessment in DBR Extracts

In a novel integrated toxicokinetic study, the IC50 value of Diosbulbin C on human hepatic L02 cells was used alongside those of Diosbulbin A and Diosbulbin B as a weighting coefficient to characterize holistic toxicokinetics of Dioscorea bulbifera rhizome (DBR) extract [1]. The study demonstrated that IC50-weighted integrated plasma concentrations correlated better with total bile acid (TBA) hepatic injury biomarker than traditional AUC-weighted methods, validating Diosbulbin C's quantifiable contribution to the composite hepatotoxic risk profile of multi-component natural product preparations [2].

Toxicokinetics IC50 Hepatotoxicity Biomarker

Diosbulbin C (20086-07-1) Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Hepatotoxicity Studies Requiring a Calibrated CYP3A4-Dependent Furan Bioactivation Model

Researchers investigating furan moiety-mediated hepatotoxicity benefit from Diosbulbin C's intermediate CYP3A4 binding affinity and cytotoxicity ranking (positioned between high-toxicity Diosbulbin B and low-toxicity Diosbulbin F), enabling dose-response studies with a wider experimental window and reduced confounding from either maximal toxicity or insufficient bioactivation [1]. The established positive correlation between structural variation, CYP3A4 binding, and cytotoxicity makes Diosbulbin C an optimal reference compound for structure-toxicity relationship studies across the diosbulbin series [2].

NSCLC Pathway Interrogation Targeting the AKT1/DHFR/TYMS Signaling Axis

Investigators studying non-small cell lung cancer (NSCLC) can utilize Diosbulbin C as a specific molecular probe for AKT1, DHFR, and TYMS downregulation with G0/G1 phase cell cycle arrest, a mechanism distinct from the YY1-mediated apoptotic pathway activated by Diosbulbin B [1][2]. This mechanistic divergence allows researchers to dissect non-overlapping anti-cancer signaling nodes using compounds from the same natural product family, with Diosbulbin C's favorable predicted drug-likeness properties supporting downstream lead optimization efforts [3].

Analytical Method Development and Toxicokinetic Studies with Reduced Metabolic Complexity

Analytical chemists and toxicokinetic researchers developing LC-MS/MS methods for diterpenoid lactone quantification can select Diosbulbin C as a model analyte due to its reduced metabolic complexity (only 2 identifiable metabolites in zebrafish, versus 6 for Diosbulbin A and 7 for Diosbulbin F), which simplifies chromatographic separation and metabolite identification workflows [1][2]. This property is particularly valuable when establishing validated bioanalytical methods for simultaneous multi-diosbulbin quantification in complex biological matrices [3].

Multi-Component Herbal Safety Assessment and Regulatory Toxicokinetic Modeling

Regulatory scientists and pharmacovigilance researchers assessing Dioscorea bulbifera-containing preparations can incorporate Diosbulbin C's validated IC50 value (determined on human hepatic L02 cells) as a compound-specific weighting factor in integrated toxicokinetic models [1]. The demonstrated superiority of IC50-weighting over traditional AUC-weighting for correlating with hepatic injury biomarkers (TBA) provides a quantitative framework for establishing Diosbulbin C exposure thresholds and safety margins in multi-component natural product formulations [2].

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